Cas no 2227910-49-6 ((1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol)

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol structure
2227910-49-6 structure
商品名:(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol
CAS番号:2227910-49-6
MF:C8H8ClN3O
メガワット:197.621620178223
CID:6280486
PubChem ID:165698752

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol
    • 2227910-49-6
    • EN300-1992791
    • (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
    • インチ: 1S/C8H8ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-4,13H,1H3,(H,10,11,12)/t4-/m0/s1
    • InChIKey: GPMALAUIKWUOTR-BYPYZUCNSA-N
    • ほほえんだ: ClC1=C2C(=NC=N1)NC=C2[C@H](C)O

計算された属性

  • せいみつぶんしりょう: 197.0355896g/mol
  • どういたいしつりょう: 197.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 61.8Ų

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1992791-0.1g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
0.1g
$1408.0 2023-09-16
Enamine
EN300-1992791-0.25g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
0.25g
$1472.0 2023-09-16
Enamine
EN300-1992791-2.5g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
2.5g
$3136.0 2023-09-16
Enamine
EN300-1992791-1.0g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
1g
$1599.0 2023-06-01
Enamine
EN300-1992791-10.0g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
10g
$6882.0 2023-06-01
Enamine
EN300-1992791-5g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
5g
$4641.0 2023-09-16
Enamine
EN300-1992791-1g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
1g
$1599.0 2023-09-16
Enamine
EN300-1992791-5.0g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
5g
$4641.0 2023-06-01
Enamine
EN300-1992791-0.5g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
0.5g
$1536.0 2023-09-16
Enamine
EN300-1992791-10g
(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol
2227910-49-6
10g
$6882.0 2023-09-16

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 関連文献

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-olに関する追加情報

Comprehensive Overview of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol (CAS No. 2227910-49-6)

The compound (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol (CAS No. 2227910-49-6) is a chiral derivative of the pyrrolo[2,3-d]pyrimidine scaffold, a structural motif widely recognized in medicinal chemistry for its role in kinase inhibition and therapeutic applications. This molecule features a 4-chloro substitution on the pyrimidine ring, which enhances its reactivity and binding affinity in biological systems. The (1S)-1-hydroxyethyl side chain introduces stereochemical specificity, making it valuable for enantioselective synthesis and drug development.

Recent advancements in small-molecule drug discovery have heightened interest in pyrrolopyrimidine derivatives due to their versatility in targeting protein kinases, epigenetic regulators, and immune checkpoint pathways. Researchers are particularly focused on optimizing chiral purity and metabolic stability in such compounds, aligning with the growing demand for precision therapeutics. The CAS No. 2227910-49-6 has emerged as a candidate in preclinical studies for its potential to modulate cell signaling cascades, though its exact mechanism remains under investigation.

From a synthetic perspective, the preparation of (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol often involves asymmetric reduction or enzymatic resolution to achieve high enantiomeric excess (ee). Analytical techniques like HPLC and NMR are critical for verifying its structural integrity, while X-ray crystallography may elucidate its binding conformations. These methodologies address common queries from synthetic chemists, such as "how to improve yield in chiral pyrrolopyrimidine synthesis" or "best practices for characterizing CAS 2227910-49-6."

The compound’s relevance extends to cancer research, where kinase inhibitors dominate current therapeutic pipelines. Its 4-chloro-pyrrolopyrimidine core mimics ATP-competitive inhibitors like ibrutinib, sparking discussions about structure-activity relationships (SAR) in online forums and academic circles. Additionally, its hydroxyethyl group offers a handle for prodrug design, a trending topic in drug delivery optimization.

Environmental and green chemistry considerations also apply. Solvent selection for CAS 2227910-49-6 synthesis increasingly prioritizes biodegradable reagents, reflecting broader industry shifts toward sustainability. This aligns with search trends such as "eco-friendly synthesis of heterocyclic compounds" or "chiral alcohol applications in pharmaceuticals."

In summary, (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol represents a multifaceted tool for drug discovery, combining stereochemical precision with a pharmacologically privileged scaffold. Its study addresses both fundamental scientific questions and applied challenges in modern therapeutics.

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